molecular formula C13H9BrClN3 B12630521 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-

Katalognummer: B12630521
Molekulargewicht: 322.59 g/mol
InChI-Schlüssel: MCTIKJAVALLADK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- is a structurally complex heterocyclic molecule featuring a pyrrolo[2,3-b]pyridine core. This scaffold is substituted at position 4 with a bromine atom and at position 3 with a (6-chloro-3-pyridinyl)methyl group.

Eigenschaften

Molekularformel

C13H9BrClN3

Molekulargewicht

322.59 g/mol

IUPAC-Name

4-bromo-3-[(6-chloropyridin-3-yl)methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9BrClN3/c14-10-3-4-16-13-12(10)9(7-18-13)5-8-1-2-11(15)17-6-8/h1-4,6-7H,5H2,(H,16,18)

InChI-Schlüssel

MCTIKJAVALLADK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1CC2=CNC3=NC=CC(=C23)Br)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Brom-3-[(6-Chlor-3-pyridinyl)methyl]-1H-Pyrrolo[2,3-b]pyridin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Pyridinderivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. For instance, a derivative of this compound was evaluated for its ability to inhibit cancer cell proliferation. The study revealed that it effectively induced apoptosis in various cancer cell lines through the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell survival .

Inhibition of Phosphodiesterase Enzymes

Another significant application of 1H-Pyrrolo[2,3-b]pyridine derivatives is their role as phosphodiesterase inhibitors. A study focused on a series of pyrrolo[2,3-b]pyridine-2-carboxamide derivatives demonstrated that these compounds selectively inhibited phosphodiesterase 4B (PDE4B), which is implicated in inflammatory diseases and central nervous system disorders. The lead compound exhibited favorable pharmacokinetic properties and showed potential in reducing pro-inflammatory cytokine release from macrophages .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives have also been explored. Research has shown that certain derivatives possess activity against Mycobacterium tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 5 µM. This highlights their potential as new therapeutic agents in the fight against tuberculosis .

Case Study 1: PDE4B Inhibition

In a comprehensive study published in Pharmaceutical Research, a series of 1H-Pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their PDE4B inhibitory activity. One compound (designated as 11h ) was identified as a potent inhibitor with significant selectivity over other phosphodiesterases. The compound demonstrated efficacy in reducing TNF-α release from activated macrophages, indicating its potential use in treating inflammatory conditions such as asthma and COPD .

Case Study 2: Anticancer Screening

A derivative of 1H-Pyrrolo[2,3-b]pyridine was subjected to screening against a panel of cancer cell lines. The results indicated that this compound inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- involves the inhibition of FGFR signaling pathways. This compound binds to the FGFR, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and bioactivity. Key comparisons include:

Compound ID Substituents Position Synthesis Method Yield (%) Purity (%) Key Spectral Data (¹H NMR, δ ppm)
20a 5-Bromo, 3-phenylethynyl 3,5 Sonogashira coupling 51 8.39 (d, J = 2.2 Hz), 8.01 (s), 7.60–7.42 (m)
6c 5-(4-Trifluoromethylphenyl), 3-nitro 3,5 Suzuki coupling 87 8.93 (s), 8.84 (d), 8.70 (d), 8.45 (m)
8a 5-Phenyl, 3-N-nicotinamide 3,5 Hydrogenation/acylation 36 99 9.19 (s), 8.79 (d), 8.66 (s), 7.75–7.38 (m)
367-21-411 4-Bromo 4
  • Position 4 Bromination : The target compound’s 4-bromo substitution is rare compared to bromination at positions 3 or 5 (e.g., 20a, 5-bromo). Bromine at position 4 may hinder electrophilic substitution reactions due to steric effects .
  • Position 3 Substitution: The (6-chloro-3-pyridinyl)methyl group distinguishes the target compound from analogs like 20a (3-phenylethynyl) or 6c (3-nitro).

Isomerism and Scaffold Variations

  • Ring Isomerism : Pyrrolo[3,2-c]pyridines () differ in nitrogen positioning, altering electronic properties. The [2,3-b] fusion in the target compound may favor planar conformations for protein binding .
  • Tetrahydropyridinyl Derivatives : Compounds like 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine () highlight the impact of saturated vs. aromatic substituents on solubility and activity .

Key Research Findings and Implications

Substituent Position : Bromine at position 4 (vs. 3 or 5) may reduce electrophilic reactivity but improve metabolic stability .

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolopyridine core with bromo and chloro substituents, which influence its reactivity and biological interactions. The Chemical Abstracts Service (CAS) number for this compound is 918513-60-7, and its molecular formula is C₁₃H₉BrClN₃ with a molecular weight of 322.59 g/mol .

Inhibition of SGK-1 : One of the primary mechanisms through which this compound exhibits biological activity is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 plays a crucial role in various physiological processes, including renal function and cardiovascular health. Inhibition of SGK-1 may provide therapeutic benefits for conditions such as hypertension and renal disorders .

Antitumor Properties

Preliminary studies suggest that 1H-Pyrrolo[2,3-b]pyridine derivatives may exhibit antitumor properties . Although detailed mechanisms remain to be fully elucidated, the compound's interaction with cellular pathways involved in cell proliferation indicates potential anticancer applications .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies:

  • In Vitro Assays : Biochemical assays have demonstrated that the compound effectively inhibits SGK-1 activity. These assays measure the impact of the compound on kinase activity, revealing its potential to modulate signaling pathways critical for renal physiology .
  • Structure-Activity Relationship (SAR) : Research has shown that variations in halogen placement significantly influence biological activity. For instance, compounds with different bromine or chlorine positions exhibit varied reactivity and potency against biological targets .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolo compounds:

  • PDE4B Inhibition : A related study on pyrrolo[2,3-b]pyridine derivatives indicated their potential as selective phosphodiesterase (PDE) inhibitors. Specifically, one derivative exhibited an IC₅₀ value of 0.48 μM against PDE4B . This suggests that modifications to the pyrrolopyridine structure can yield compounds with significant inhibitory effects on key enzymes involved in inflammatory responses.
  • CNS Activity : Another investigation highlighted the ability of certain derivatives to inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli. This indicates their potential utility in treating central nervous system (CNS) diseases .

Comparative Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrrolo[2,3-b]pyridineBromine at position 4Lacks the chloro substituent
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromine at position 5Different position affects reactivity
4-Chloro-1H-pyrrolo[2,3-b]pyridineChlorine at position 4Lacks the bromine substituent

This table illustrates how variations in halogen placement can affect both reactivity and biological activity among structurally similar compounds.

Q & A

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions

ParameterOptimal ConditionImpact on YieldReference
Catalyst (Pd(PPh₃)₄)5 mol%↑ Yield (75–87%)
Solvent SystemDioxane:H₂O (4:1)↑ Reactivity
Temperature105°C↑ Conversion
Boronic Acid Equivalents1.2 eqMinimizes Byproducts

Q. Table 2. Biological Activity of Related Derivatives

CompoundFGFR1 IC₅₀ (nM)Antitumor Activity (4T1 Cells)Reference
4h (Analog)7IC₅₀ = 0.5 µM; 70% migration inhibition
5-Phenyl-3-nitro Derivative25Moderate apoptosis induction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.